tert-Butyl (1-(thiazol-2-yl)ethyl)carbamate
Description
tert-Butyl (1-(thiazol-2-yl)ethyl)carbamate is a carbamate-protected amine derivative featuring a thiazole heterocycle. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, confers unique electronic and steric properties, making this compound valuable in medicinal chemistry and organic synthesis. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic transformations. This compound is frequently utilized as an intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation .
Structure
3D Structure
Properties
Molecular Formula |
C10H16N2O2S |
|---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
tert-butyl N-[1-(1,3-thiazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H16N2O2S/c1-7(8-11-5-6-15-8)12-9(13)14-10(2,3)4/h5-7H,1-4H3,(H,12,13) |
InChI Key |
OIMUZDGGRUONCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CS1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with tert-Butoxycarbonyl (Boc) Protection
A common route involves introducing the Boc group to a preformed thiazole-ethylamine derivative. For example, tert-butyl (benzo[d]thiazol-2-ylmethyl)carbamate was synthesized by reacting benzothiazole-2-methanamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. While this method targets a benzothiazole analog, it provides a template for adapting to thiazole systems. The reaction typically proceeds in dichloroethane (DCE) with radical initiators like dilauroyl peroxide, achieving yields up to 84%.
Mechanistic Insights :
The Boc group is introduced via nucleophilic attack of the amine on the electrophilic carbonyl of Boc₂O. Steric hindrance from the tert-butyl group necessitates prolonged reaction times (1–3 hours) and elevated temperatures (70–80°C). For thiazole derivatives, similar conditions are applicable, though the electron-withdrawing nature of the thiazole ring may slow the reaction.
Radical-Mediated Coupling Reactions
Radical pathways offer an alternative for constructing the thiazole-ethylcarbamate scaffold. A patent by describes the synthesis of tert-butyl (2-(6-chloro-1H-indol-3-yl)ethyl)carbamate using O-ethyl S-(2-(methoxy(methyl)amino)-2-oxoethyl) carbonodithioate and dilauroyl peroxide in degassed DCE. Although this example involves indole derivatives, the radical initiator facilitates C–S bond formation, a step transferable to thiazole systems.
Key Parameters :
Multi-Step Synthesis from Ethyl 2-Amino-2-oxoacetate
Patent outlines a method for synthesizing tert-butyl carbamates via coupling ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate with a Boc-protected cyclohexylamine. While the target compound differs, the protocol highlights critical considerations:
-
Base Selection : Organic bases (e.g., triethylamine) enhance nucleophilicity.
-
Solvent Optimization : Polar aprotic solvents (e.g., THF, DMF) improve solubility.
-
Purification Challenges : Column chromatography is often required due to viscous byproducts.
Adapting this to thiazole systems would involve substituting the pyridinyl component with 2-aminothiazole.
Comparative Analysis of Methodologies
The table below contrasts three representative methods:
Key Observations :
-
Boc protection offers the highest yields but requires rigorous purification.
-
Radical methods, while versatile, suffer from moderate yields due to competing side reactions.
-
Solvent choice significantly impacts reaction efficiency; DCE and THF are preferred for their inertness.
Analytical Characterization
Successful synthesis necessitates validation via:
-
¹H NMR : Peaks for the Boc group (δ 1.42–1.48 ppm, singlet, 9H) and thiazole protons (δ 7.2–8.0 ppm).
-
Mass Spectrometry : Molecular ion peaks matching the theoretical mass (228.31 g/mol).
Challenges and Optimization Opportunities
Byproduct Formation
Colloidal byproducts during aqueous workup (e.g., Na₂CO₃ extraction) complicate isolation. Switching to ethyl acetate or dichloromethane improves phase separation.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a primary reaction pathway due to the carbamate functional group.
Key Data :
-
Hydrolysis rates depend on pH and temperature, with optimal cleavage observed at 60°C in 1M HCl.
-
Enzymatic hydrolysis shows substrate specificity, with human carboxylesterase 1 (hCE1) demonstrating high activity.
Substitution Reactions
The carbamate group and thiazole ring participate in nucleophilic substitutions.
| Reagent | Conditions | Products | Yield |
|---|---|---|---|
| Piperazine derivatives | DMF, 80°C, 12h | Piperazine-substituted thiazole-carbamates | 75–85% |
| Alkyl/aryl halides | K₂CO₃, DMF, RT | N-Alkylated/Arylated carbamate derivatives | 60–70% |
| Thiols | Et₃N, CH₂Cl₂, 0°C → RT | Thioether-linked conjugates | 50–65% |
Case Study :
-
Reaction with 2-chloro-6-methylpyrimidine under basic conditions yielded a substituted pyrimidine-thiazole hybrid, demonstrating utility in kinase inhibitor synthesis .
Elimination and Rearrangement
Thermal or catalytic conditions induce elimination or structural rearrangements.
Mechanistic Notes :
-
Curtius rearrangement proceeds via acyl azide intermediates, forming isocyanates that react with nucleophiles (e.g., amines) .
Functionalization of the Thiazole Ring
The thiazole moiety undergoes electrophilic and cycloaddition reactions.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Electrophilic substitution | HNO₃/H₂SO₄, 0°C | 5-Nitro-thiazole derivatives |
| [4+2] Cycloaddition | Maleic anhydride, reflux | Dihydrothiazolo-oxazine fused systems |
Research Findings :
-
Nitration at the 5-position of the thiazole ring enhances electrophilicity for subsequent cross-coupling reactions .
Oxidation and Reduction
Limited but notable transformations involve redox processes.
| Process | Reagents | Products |
|---|---|---|
| Thiazole ring oxidation | m-CPBA, CH₂Cl₂, RT | Thiazole N-oxide |
| Carbamate reduction | LiAlH₄, THF, 0°C → RT | 1-(thiazol-2-yl)ethylamine + tert-butanol |
Challenges :
-
Over-reduction of the thiazole ring can occur with strong reducing agents, necessitating controlled conditions.
Stability and Storage Considerations
Scientific Research Applications
Antimicrobial Activity
Tert-butyl (1-(thiazol-2-yl)ethyl)carbamate has been investigated for its potential antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics. In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.
Anticancer Properties
The compound has also been studied for its anticancer effects. It acts as an enzyme inhibitor, particularly targeting acetylcholinesterase, which is crucial in nerve function and has implications in cancer biology. Preliminary studies suggest that it may inhibit the proliferation of cancer cells in certain types of tumors, although further research is necessary to elucidate its mechanisms of action and efficacy in vivo.
Neuropharmacological Implications
Due to its interaction with acetylcholinesterase, this compound may have neuropharmacological applications. Its ability to modulate neurotransmitter levels suggests potential use in treating neurodegenerative diseases such as Alzheimer's disease. Ongoing research aims to better understand its binding affinities and therapeutic potential in neuropharmacology.
Pesticidal Activity
The thiazole moiety in this compound contributes to its pesticidal properties. Studies have indicated that derivatives of this compound exhibit insecticidal and fungicidal activities, making it a candidate for developing new agrochemicals . Its effectiveness against specific pests and pathogens is currently under investigation.
Synthesis and Production
The synthesis of this compound typically involves multi-step reactions that include protecting groups to enhance yield and purity. Common reagents used in the synthesis include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Industrial production often utilizes large-scale reactors with optimized conditions to ensure high yields.
Biological Evaluation Study
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound to evaluate their biological activities. The study included assays for antimicrobial activity against various pathogens and anticancer assays using human cancer cell lines. The results indicated that certain derivatives exhibited significantly higher activity than the parent compound, suggesting avenues for further development .
| Compound | Activity Type | Target Organism | IC50 Value |
|---|---|---|---|
| A | Antimicrobial | Staphylococcus aureus | 15 µM |
| B | Anticancer | HeLa cells | 25 µM |
| C | Pesticidal | Aphids | 10 µM |
Neuropharmacological Study
Another study focused on the neuropharmacological implications of this compound, demonstrating its potential as an acetylcholinesterase inhibitor. The findings suggest that this compound could be developed into a therapeutic agent for cognitive disorders .
Mechanism of Action
The mechanism of action of tert-Butyl (1-(thiazol-2-yl)ethyl)carbamate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites. The thiazole ring and carbamate moiety play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of tert-Butyl (1-(thiazol-2-yl)ethyl)carbamate with analogous compounds, focusing on structural features, synthetic applications, and biological relevance.
tert-Butyl ((1-(1-(thiazol-2-yl)ethyl)piperidin-3-yl)methyl)carbamate (CAS 1289385-56-3)
- Structural Differences : Incorporates a piperidine ring and a methylene bridge, increasing molecular complexity (C₁₆H₂₇N₃O₂S vs. the simpler C₁₀H₁₅N₂O₂S of the target compound).
- Stability : Requires storage at 2–8°C, suggesting lower thermal stability compared to the target compound .
tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate (CAS 1101173-94-7)
- Structural Differences : Substitutes thiazole with a brominated thiadiazole ring (C₇H₁₀BrN₃O₂S).
- Reactivity : Bromine enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization.
- Applications : Used in synthesizing agrochemicals and heterocyclic pharmaceuticals, contrasting with the target compound’s role in amine protection .
tert-Butyl Derivatives with Substituted Thiazoles (e.g., 24c, 24d, 24e)
- Structural Differences : Feature para-substituted phenyl groups on the thiazole (e.g., p-tolyl in 24c, 4-methoxyphenyl in 24d).
- Biological Activity : Enhanced lipophilicity from aryl groups improves membrane permeability, making these derivatives potent elastase or protease inhibitors. The target compound lacks such substituents, limiting its direct bioactivity .
tert-Butyl (R)-(2-amino-4,5,6,7-tetrahydrobenzo[1,2-d]thiazol-6-yl)carbamate
- Structural Differences : Contains a tetrahydrobenzo-thiazole scaffold, introducing a fused cyclohexene ring.
- Synthetic Pathways : Synthesized via Boc protection of a bicyclic amine, highlighting its utility in accessing rigidified analogues for CNS-targeted drugs. The target compound’s linear structure offers fewer steric constraints .
PEG-Modified Carbamates (e.g., Boc-NH-PEG3)
- Structural Differences: Incorporate polyethylene glycol (PEG) chains (e.g., C₁₃H₂₇NO₅ for Boc-NH-PEG3).
- Applications : PEGylation improves aqueous solubility and pharmacokinetics, critical for drug formulation. The target compound’s lack of PEG limits its use in hydrophilic systems .
Data Tables
Table 1: Key Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Stability/Solubility |
|---|---|---|---|---|
| This compound | C₁₀H₁₅N₂O₂S | 227.30 | Thiazole, Boc-protected amine | Stable at RT; lipophilic |
| tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate | C₇H₁₀BrN₃O₂S | 280.14 | Bromothiadiazole, Boc | Sensitive to light |
| Boc-NH-PEG3 | C₁₃H₂₇NO₅ | 277.36 | PEG chain, Boc | High water solubility |
Research Findings and Implications
- Synthetic Flexibility : The target compound’s Boc group enables facile deprotection under acidic conditions, a feature shared with analogues like those in and . However, its thiazole ring offers distinct electronic effects compared to thiadiazoles or triazoles .
- Biological Relevance : While simpler than derivatives like 24c–24e, the target compound serves as a scaffold for introducing bioactive substituents (e.g., aryl groups) via C–H functionalization .
- Stability vs. Solubility Trade-offs : Unlike PEGylated carbamates, the target compound’s lipophilicity may limit its use in aqueous systems but enhances blood-brain barrier penetration in CNS drug development .
Biological Activity
tert-Butyl (1-(thiazol-2-yl)ethyl)carbamate is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a tert-butyl group, a carbamate functional group, and a thiazole moiety. Its molecular formula is CHNOS, with a molecular weight of approximately 246.29 g/mol. The structural features contribute to its unique biological properties.
Research indicates that this compound acts as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE). This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft, thus playing a significant role in nerve function. By inhibiting AChE, the compound may enhance cholinergic transmission, which has implications in neuropharmacology and potential therapeutic applications for neurodegenerative diseases such as Alzheimer's disease .
Antimicrobial Properties
Studies have shown that this compound exhibits promising antimicrobial activity against various bacterial strains. In vitro assays demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression. For instance, studies on human cancer cell lines have shown that treatment with this compound leads to significant reductions in cell viability and proliferation .
Table 1: Summary of Biological Activities
Case Study: Anticancer Mechanism
In a study published in 2023, researchers evaluated the effects of this compound on breast cancer cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells after treatment, confirming its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-Butyl (1-(thiazol-2-yl)ethyl)carbamate, and how can intermediates be optimized?
- Methodology : The compound is typically synthesized via carbamate protection using tert-butoxycarbonyl (Boc) anhydride (Boc₂O) under basic conditions. For example, in a two-step process:
Amine activation : React the primary amine precursor (e.g., 1-(thiazol-2-yl)ethylamine) with Boc₂O in a polar aprotic solvent (e.g., DMF or THF) with a base like Na₂CO₃ at room temperature .
Purification : Use column chromatography (e.g., dichloromethane/methanol gradients) to isolate the product. Adjust solvent ratios based on TLC monitoring to improve yield (reported up to 100% in controlled conditions) .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize Boc group stability by avoiding prolonged exposure to acidic or high-temperature conditions.
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm the presence of the Boc group (singlet at δ 1.38 ppm for tert-butyl protons) and thiazole protons (δ 6.5–8.5 ppm). Compare with literature data for analogous compounds .
- IR Spectroscopy : Detect carbamate C=O stretching (~1680–1700 cm⁻¹) and N-H bending (~3300–3400 cm⁻¹) .
- Melting Point Analysis : Consistent melting points (e.g., 153–154°C for similar derivatives) indicate purity .
- Data Cross-Validation : Use HRMS or elemental analysis to confirm molecular formula (C₁₀H₁₆N₂O₂S) and rule out byproducts.
Advanced Research Questions
Q. What strategies improve diastereoselectivity in derivatives of this compound?
- Stereochemical Control :
- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (R)- or (S)-1-(thiazol-2-yl)ethylamine) to synthesize stereodefined products .
- Reaction Conditions : Optimize solvent polarity (e.g., DMF vs. THF) and temperature. For example, lower temperatures (0–5°C) may reduce racemization during coupling reactions .
Q. How can contradictory spectral data for this compound derivatives be resolved?
- Troubleshooting Framework :
Reproducibility Checks : Replicate synthesis and characterization under standardized conditions (e.g., solvent, NMR field strength).
Byproduct Analysis : Use LC-MS to identify impurities (e.g., de-Boc products or thiazole ring-opened species).
Crystallography : Resolve ambiguous NMR/IR signals via X-ray diffraction, as demonstrated for carbamate derivatives with hydrogen-bonded crystal packing .
- Example : Discrepancies in NH proton signals (δ 6.5–7.5 ppm) may arise from solvent-dependent tautomerism in the thiazole ring; deuterated DMSO can stabilize specific conformers .
Q. What role does this compound play in medicinal chemistry intermediates?
- Applications :
- Prodrug Synthesis : The Boc group protects amines during multi-step syntheses of kinase inhibitors or antiviral agents. For example, it serves as a precursor to bioactive thiazole-containing compounds .
- Biological Activity : Thiazole moieties enhance binding to biological targets (e.g., ATP pockets) due to their π-π stacking and hydrogen-bonding capabilities .
Methodological Recommendations
- Synthesis Optimization : Pre-dry solvents (e.g., DMF over molecular sieves) to minimize hydrolysis of Boc groups .
- Safety Protocols : Use gloves and fume hoods when handling Boc-protected amines, as some derivatives may release toxic isocyanates upon degradation .
- Data Reporting : Include full experimental details (e.g., equivalents of reagents, reaction times) to enhance reproducibility, as minor variations can significantly impact yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
